2-(Ethanesulfinyl)acetic acid

Description

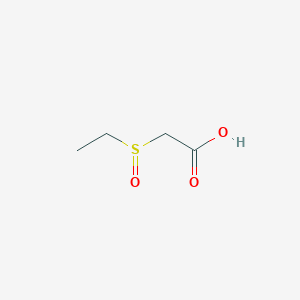

Structure

3D Structure

Properties

IUPAC Name |

2-ethylsulfinylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O3S/c1-2-8(7)3-4(5)6/h2-3H2,1H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXBITTYZPHWSOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10598145 | |

| Record name | (Ethanesulfinyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10598145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57830-38-3 | |

| Record name | (Ethanesulfinyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10598145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(ethanesulfinyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis of Precursor: 2 Ethylthio Acetic Acidthis Precursor is Typically Synthesized by the Nucleophilic Substitution Reaction Between Two Fragments: an Ethylthio Containing Fragment and an Acetic Acid Fragment. a Common and Efficient Method is the S Alkylation of Thioglycolic Acid with an Ethylating Agent, Such As Ethyl Bromide or Ethyl Iodide, in the Presence of a Base.

Fragment 1: Ethanethiol (B150549) (or its conjugate base, sodium ethanethiolate)

Fragment 2: A 2-haloacetic acid, such as chloroacetic acid or bromoacetic acid. researchgate.net

The reaction involves the deprotonation of thioglycolic acid by a base to form a thiolate, which then acts as a nucleophile, attacking the electrophilic carbon of the ethyl halide. Alternatively, ethanethiol can be deprotonated to form ethanethiolate, which then reacts with a haloacetic acid. This assembly of two distinct building blocks to form the core structure of the precursor is a clear example of a convergent strategy. researchgate.net

Oxidation to 2 Ethanesulfinyl Acetic Acidthe Second Stage of the Synthesis is the Selective Oxidation of the Sulfide Group in 2 Ethylthio Acetic Acid to a Sulfoxide. This Transformation is the Most Critical Step, As Over Oxidation Can Lead to the Formation of the Corresponding Sulfone, 2 Ethanesulfonyl Acetic Acid.acsgcipr.org

Optimization of Reaction Conditions and Yields

The successful synthesis of 2-(ethanesulfinyl)acetic acid hinges on the careful optimization of the oxidation of 2-(ethylthio)acetic acid. The primary goal is to maximize the yield of the desired sulfoxide (B87167) while minimizing the formation of the sulfone byproduct. acsgcipr.org Key parameters that are manipulated include the choice of oxidant, catalyst, solvent, temperature, and reaction stoichiometry.

Oxidants: A variety of oxidizing agents can be used, but hydrogen peroxide (H₂O₂) is often favored in industrial settings because it is inexpensive, readily available, and its only byproduct is water, making it an environmentally benign choice. acs.orgusptechnologies.com Other oxidants include peracids, sodium periodate, and iodosobenzene, but these can be more expensive and generate more waste. jchemrev.com

Catalysis: To enhance the reaction rate and selectivity, especially when using milder oxidants like H₂O₂, catalysts are often employed. Transition-metal catalysts based on molybdenum, vanadium, iron, or titanium have proven effective. acs.orgusptechnologies.com For instance, a patented method for the synthesis of a structurally related compound, ethylsulfonyl acetonitrile, utilizes a sodium tungstate (B81510) catalyst with hydrogen peroxide in acetic acid, achieving high yields and purity. google.com

Reaction Conditions: The control of reaction parameters is crucial for selective sulfoxidation.

Temperature: Sulfide (B99878) oxidation is typically exothermic, and careful temperature control is necessary to prevent over-oxidation. Reactions are often run at controlled temperatures, for example between 40-80°C. acsgcipr.orggoogle.com

Solvent: The choice of solvent can influence reaction kinetics and selectivity. Acetic acid is a common solvent for such oxidations. google.com In some cases, reactions can be performed without any additional organic solvent. acs.org

Stoichiometry: Precise control over the molar ratio of the oxidant to the sulfide is one of the most critical factors. Using a slight excess of the sulfide or adding the oxidant portion-wise can help prevent the second oxidation to the sulfone. acsgcipr.org

The following interactive table summarizes research findings on the optimization of sulfide oxidation, which are applicable to the synthesis of this compound.

| Parameter | Condition | Effect on Yield/Selectivity | Reference |

| Oxidant | Hydrogen Peroxide (H₂O₂) | Environmentally friendly ("green") oxidant, byproduct is water. Often requires a catalyst for high efficiency. | acs.orgusptechnologies.com |

| Oxidant | Peracids (e.g., m-CPBA) | Highly effective but can be hazardous and produce difficult-to-remove acid byproducts. | rsc.org |

| Catalyst | Sodium Tungstate (Na₂WO₄) | Used with H₂O₂ to achieve high conversion and selectivity at controlled temperatures (40-80°C). | google.com |

| Catalyst | Iron, Vanadium, Titanium | Metal catalysts accelerate the reaction with H₂O₂ and can improve selectivity towards the sulfoxide. | acs.orgusptechnologies.com |

| Solvent | Acetic Acid | Common solvent for oxidation reactions, can also act as a catalyst in some cases. | google.com |

| Solvent | Solvent-Free | Can simplify workup and reduce environmental impact, with good to excellent yields reported for some sulfides. | acs.org |

| Temperature | Controlled (e.g., 40-60°C) | Essential for preventing exothermic runaway and minimizing over-oxidation to the sulfone byproduct. | acsgcipr.orgacs.org |

| Stoichiometry | Controlled addition of oxidant | Adding the oxidant slowly or using a slight excess of the sulfide substrate helps maximize sulfoxide formation. | acsgcipr.org |

By carefully tuning these conditions, yields for the selective oxidation of sulfides to sulfoxides can be very high, often exceeding 90%. google.com

Scale-Up Considerations for Laboratory and Industrial Applications

Translating a laboratory synthesis of this compound to an industrial scale introduces significant challenges related to safety, process control, cost, and sustainability. acsgcipr.org

Thermal Safety and Heat Management: The oxidation of sulfides is an exothermic process. On a large scale, the heat generated can be substantial, leading to a rapid temperature increase (thermal runaway) if not managed effectively. This can accelerate the reaction, promote over-oxidation to the sulfone, and create significant safety hazards. Industrial-scale reactors require robust cooling systems and careful control over the rate of reagent addition to dissipate heat efficiently. acsgcipr.org

Downstream Processing and Purification: Separating the desired this compound from the unreacted starting material, the sulfone byproduct, the catalyst, and solvents is a major consideration for industrial production. While laboratory purification might rely on chromatography, this is often not economically viable for large quantities. Industrial purification typically relies on more scalable methods such as extraction, distillation, or crystallization. The choice of solvent and catalyst should, therefore, take into account the ease of separation in downstream processes.

Green Chemistry and Sustainability: Modern industrial chemistry places a strong emphasis on sustainability.

Atom Economy: Processes are designed to maximize the incorporation of atoms from the reactants into the final product.

Choice of Reagents: There is a strong preference for greener, safer, and less toxic reagents. Using hydrogen peroxide or molecular oxygen as the oxidant is highly desirable as they produce water as the only stoichiometric byproduct. usptechnologies.comrsc.org This avoids the use of heavy-metal oxidants like chromium, which are toxic and create hazardous waste. acsgcipr.org

Catalyst Recovery: When catalysts are used, particularly those based on expensive or rare metals, their recovery and reuse are crucial for economic viability and waste reduction. usptechnologies.comresearchgate.net

Flow Chemistry: Continuous flow reactors are increasingly being adopted for large-scale synthesis. rsc.org They offer superior heat and mass transfer, precise control over reaction time and temperature, and enhanced safety compared to large batch reactors, making them particularly well-suited for managing highly exothermic oxidation reactions. rsc.org

Chemical Reactivity and Transformation Pathways of 2 Ethanesulfinyl Acetic Acid

Reactions of the Sulfinyl Group

The sulfinyl group is the central feature of 2-(Ethanesulfinyl)acetic acid's reactivity, offering pathways for oxidation, reduction, rearrangement, and metal coordination.

Further Oxidation to Sulfonyl Analogues

The sulfur atom in the sulfinyl group of this compound is in an intermediate oxidation state and can be readily oxidized to the corresponding sulfonyl group, yielding 2-(ethanesulfonyl)acetic acid. uni.lu This transformation is a common reaction for sulfoxides. A variety of oxidizing agents can accomplish this, with hydrogen peroxide often being a preferred reagent, sometimes in the presence of a catalyst or in a solvent like acetic acid. google.com Other common oxidizing agents for converting sulfoxides to sulfones include meta-chloroperoxybenzoic acid (m-CPBA). cdnsciencepub.com

The oxidation process enhances the electron-withdrawing nature of the sulfur-containing group, which can influence the acidity of the adjacent methylene (B1212753) protons and the properties of the resulting sulfone compound.

Table 1: Common Oxidizing Agents for Sulfoxide (B87167) to Sulfone Conversion

| Oxidizing Agent | Typical Conditions | Reference |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Acetic acid as solvent, optional catalyst (e.g., sodium tungstate) | google.com |

| meta-Chloroperoxybenzoic acid (m-CPBA) | Chlorinated solvents (e.g., dichloromethane) | cdnsciencepub.com |

| Peracetic acid | Acetic acid | cdnsciencepub.com |

Reduction to Thioether Precursors

The sulfinyl group can be deoxygenated and reduced back to a thioether (sulfide), affording 2-(ethylthio)acetic acid. This reduction is a fundamental transformation in organosulfur chemistry. sioc-journal.cn A wide array of reducing agents and methods have been developed for this purpose, ranging from simple hydrides to more complex catalytic systems. sioc-journal.cn The choice of reagent often depends on the presence of other functional groups in the molecule and the desired reaction conditions (e.g., mildness, selectivity). Thioethers, or sulfides, are themselves valuable synthetic intermediates. masterorganicchemistry.commdpi.com

Table 2: Selected Methods for the Reduction of Sulfoxides

| Reagent/System | Description | Reference |

|---|---|---|

| Trifluoroacetic anhydride (B1165640) / Sodium iodide | A classic and effective method for deoxygenation. | sioc-journal.cn |

| Oxalyl chloride or Thionyl chloride / Triethylamine | Forms a sulfoxonium salt intermediate which is then reduced. | sioc-journal.cn |

| Trichlorosilane (HSiCl₃) | A mild and efficient reducing agent. | sioc-journal.cn |

| Vilsmeier reagent | Useful for a variety of sulfoxides. | sioc-journal.cn |

Pummerer-type Rearrangements and Related Eliminations

This compound is susceptible to Pummerer-type rearrangements, a characteristic reaction of sulfoxides bearing an α-hydrogen. wikipedia.org The reaction is typically initiated by an activating agent, most commonly acetic anhydride. wikipedia.orgtcichemicals.comnumberanalytics.com The process begins with the acylation of the sulfoxide oxygen, which creates a good leaving group. youtube.com Subsequent elimination of acetic acid, facilitated by a base (often the acetate (B1210297) byproduct), generates a thial or sulfenium ion intermediate. wikipedia.orgtcichemicals.com This electrophilic intermediate can then be trapped by a nucleophile. In the classic Pummerer rearrangement, the acetate ion acts as the nucleophile, attacking the α-carbon to yield an α-acetoxy thioether. wikipedia.orgyoutube.com

For this compound, this would lead to the formation of an α-acetoxy derivative. The presence of the carboxylic acid group may influence the reaction pathway, potentially leading to intramolecular cyclization or other competing reactions under certain conditions. Besides acetic anhydride, other activators like trifluoroacetic anhydride can be employed. wikipedia.org

Ligand Exchange and Complexation with Metal Centers

This compound possesses two potential coordination sites: the oxygen atom of the sulfinyl group and the oxygen atoms of the carboxylate group. This dual functionality makes it a candidate for acting as a chelating ligand in coordination chemistry. taylorfrancis.com It can form complexes with a variety of metal centers. The sulfinyl group typically coordinates through its oxygen atom, while the carboxylic acid can coordinate in its deprotonated carboxylate form.

The formation of such metal complexes involves the displacement of existing ligands on the metal center in a process known as ligand exchange. mdpi.comrsc.org The stability and structure of the resulting complexes depend on the nature of the metal ion, the pH of the solution (which affects the protonation state of the carboxylic acid), and the solvent. The ability of related oxa-aza macrocycles to complex with Mn(II) highlights the potential for such ligands to coordinate with biologically relevant metal ions. mdpi.com

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group is the second reactive site, primarily undergoing nucleophilic acyl substitution reactions. uci.edumasterorganicchemistry.comlibretexts.org

Nucleophilic Acyl Substitution Reactions (Esterification, Amidation)

Esterification: this compound can be converted to its corresponding esters through reaction with an alcohol in the presence of an acid catalyst, such as sulfuric acid. byjus.com This equilibrium reaction, known as Fischer esterification, involves protonation of the carbonyl oxygen to enhance its electrophilicity, followed by nucleophilic attack by the alcohol. byjus.combyjus.com Subsequent dehydration yields the ester. To drive the reaction to completion, it is common to use an excess of the alcohol or to remove the water as it is formed.

Amidation: The synthesis of amides from this compound can be achieved by reacting it with ammonia (B1221849) or a primary or secondary amine. unimed.edu.ng Direct reaction of the carboxylic acid with an amine is generally difficult and requires high temperatures to drive off water. chemguide.co.uk More commonly, the carboxylic acid is first activated to increase its reactivity. This can be done by converting it to a more reactive derivative, such as an acyl chloride (using thionyl chloride) or an acid anhydride. chemguide.co.uklibretexts.org These activated derivatives then react readily with amines, even at room temperature, to form the corresponding amide in a nucleophilic acyl substitution reaction. chemguide.co.uklibretexts.org

Table 3: Reagents for Nucleophilic Acyl Substitution of this compound

| Reaction | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| Esterification | Alcohol (e.g., ethanol (B145695), methanol), Acid Catalyst (e.g., H₂SO₄) | Ester | byjus.come3s-conferences.org |

| Amidation (via Acyl Chloride) | 1. Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) 2. Ammonia, Primary Amine, or Secondary Amine | Amide | chemguide.co.uk |

| Amidation (via Acid Anhydride) | 1. Acetic Anhydride (forms mixed anhydride) 2. Ammonia or Amine | Amide | libretexts.org |

Mechanistic Investigations and Computational Chemistry in the Study of 2 Ethanesulfinyl Acetic Acid

Quantum Chemical Calculations of Reaction Pathways

Quantum chemical calculations are instrumental in analyzing reaction mechanisms, providing insights into transition state energies and reaction equilibria that are often difficult to probe experimentally. researchgate.net For a molecule like 2-(ethanesulfinyl)acetic acid, these methods can elucidate the steps involved in its synthesis, such as the oxidation of a corresponding thioether.

Density Functional Theory (DFT) Studies of Transition States

Density Functional Theory (DFT) is a widely used method for investigating the electronic structure of molecules and is particularly effective for locating and characterizing transition states (TS). researchgate.net A transition state represents the highest energy point along a reaction coordinate, and its structure and energy determine the activation barrier of a reaction.

In the synthesis of sulfoxides, such as by the oxidation of a thioether, DFT calculations can model the approach of the oxidizing agent and the formation of the S=O bond. Studies on sulfoxide (B87167) formation have shown that DFT can predict activation free energies that are in good agreement with experimental values. researchgate.net For instance, the oxidation of dimethyl sulfoxide (DMSO) by peroxymonosulfate (B1194676) (PMS) was studied using DFT, which confirmed that the reaction proceeds via a nucleophilic attack of the PMS oxygen on the sulfur atom of DMSO. acs.org The transition state for this process was located, and an activation energy was calculated, providing a detailed mechanistic picture. acs.org Similarly, DFT has been used to explore the potential energy surfaces for sulfenate-sulfoxide rearrangements, identifying the transition structures and showing how these pathways are influenced by substituents and hydrogen bonding. researchgate.net

For this compound, a DFT study of its synthesis would involve optimizing the geometries of the reactants (e.g., 2-(ethylthio)acetic acid and an oxidant), the transition state, and the final product. The calculation would identify a single imaginary frequency for the transition state, confirming it as a true saddle point on the potential energy surface. acs.org

Energetic Profiles and Kinetic Analysis of Synthetic Steps

For example, the kinetic analysis of the oxidation of diphenyl sulfide (B99878) to diphenyl sulfoxide established a second-order reaction with an activation energy of 57.5 kJ·mol⁻¹. acs.org In another study, the free energy profile for the hydrolysis of ethyl acetate (B1210297) was analyzed using DFT, yielding an activation free energy of 17.6 kcal mol⁻¹, which closely matched the experimental value of 18.8 kcal mol⁻¹. researchgate.net DFT studies on the reduction of sulfoxides have also detailed the energy barriers for different mechanistic scenarios, revealing the most plausible pathways based on thermochemical data. rsc.org

A hypothetical energetic profile for the final oxidation step in the synthesis of this compound is presented below. The values are representative of typical sulfoxidation reactions.

| Species | Description | Relative Free Energy (kcal/mol) |

|---|---|---|

| Reactants | 2-(Ethylthio)acetic acid + Oxidant | 0.0 |

| Transition State (TS) | S-O bond formation | +18.5 |

| Products | This compound + Reduced Oxidant | -45.0 |

This table presents a hypothetical energetic profile for a key synthetic step, with energy values informed by analogous reactions in the literature.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing powerful insights into conformational flexibility and non-covalent interactions. For this compound, MD simulations can reveal how the molecule folds and interacts with itself and with solvent molecules.

Simulations of acetic acid in the neat liquid have shown that while cyclic dimers are a dominant feature in inert solvents, more complex aggregates and open chains are significant in the pure liquid. rsc.org Studies on DMSO have used MD to investigate the structure of intermolecular interactions in liquid and supercritical mixtures. nih.gov These simulations show that interactions are governed by a balance of factors, including hydrogen bonding and dipole-dipole forces. nih.govresearchgate.net The sulfoxide group (S=O) is a strong hydrogen bond acceptor, a property that would strongly influence the interaction of this compound with protic solvents like water or with other carboxylic acid groups. researchgate.net

An MD simulation of this compound in an aqueous solution would likely reveal the following key interactions:

| Interaction Type | Participating Groups | Significance |

|---|---|---|

| Hydrogen Bond (Donor) | Carboxylic Acid (-COOH) with Water | Solvation of the acid group. |

| Hydrogen Bond (Acceptor) | Sulfoxide (S=O) with Water | Strong interaction influencing solubility and conformation. |

| Hydrogen Bond (Acceptor) | Carbonyl (C=O) with Water | Contributes to solvation. |

| Dimerization | Carboxylic Acid - Carboxylic Acid | Formation of cyclic or linear dimers, especially at higher concentrations. |

| Hydrophobic Interaction | Ethyl Group (-CH2CH3) | Influences aggregation and overall molecular conformation. |

Electronic Structure Analysis and Reactivity Prediction

The electronic structure of a molecule dictates its reactivity. Computational methods can map the distribution of electrons and the energies of molecular orbitals, which are key to predicting how a molecule will behave in a chemical reaction.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a cornerstone of reactivity prediction, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgimperial.ac.uk The HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. nih.gov

In sulfoxide-containing molecules, the HOMO is often localized on the sulfur and oxygen atoms, while the LUMO may be distributed across the molecule. acs.org For this compound, the HOMO would likely have significant contributions from the sulfoxide lone pairs, making this site susceptible to electrophilic attack. The LUMO is expected to be an antibonding orbital, potentially centered around the carboxylic acid and sulfoxide groups. DFT calculations are routinely used to compute these orbital energies. mdpi.com

| Parameter | Typical Calculated Value (eV) | Interpretation |

|---|---|---|

| HOMO Energy | -6.5 to -7.5 | Energy of the highest energy electrons; relates to ionization potential and nucleophilicity. |

| LUMO Energy | -0.5 to -1.5 | Energy of the lowest energy empty orbital; relates to electron affinity and electrophilicity. |

| HOMO-LUMO Gap | 5.0 to 7.0 | Indicates high kinetic stability and low reactivity. A larger gap implies a "harder" molecule. |

This table shows representative FMO data for a small organic molecule like this compound, based on values from analogous computational studies.

Charge Distribution and Bond Critical Point Analysis

Analysis of the electron density distribution provides a detailed map of a molecule's electrostatic properties. Methods like Mulliken population analysis, Natural Bond Orbital (NBO) analysis, and the Quantum Theory of Atoms in Molecules (QTAIM) are used to assign partial charges to atoms and analyze the nature of chemical bonds. researchgate.netpnu.ac.ir

These analyses typically show that in a sulfoxide, the oxygen atom is highly electronegative and carries a significant negative partial charge, while the sulfur atom is comparatively positive. researchgate.net In the carboxylic acid group, the hydroxyl proton is highly positive, making it the acidic site. Molecular Electrostatic Potential (MEP) maps visually represent this charge distribution, with red areas indicating negative potential (nucleophilic sites) and blue areas indicating positive potential (electrophilic sites). tandfonline.com For this compound, the most negative potential would be around the sulfoxide and carbonyl oxygens, while the most positive potential would be on the carboxylic acid hydrogen.

QTAIM analysis involves locating bond critical points (BCPs) in the electron density. The properties at these points, such as the electron density (ρ) and its Laplacian (∇²ρ), reveal the nature of the interaction. nih.gov For covalent bonds, ρ is high and the Laplacian is negative. For non-covalent interactions like hydrogen bonds, these values are much smaller. nih.gov

| Atom/Group | Expected Partial Charge (Mulliken/NPA) | Reactivity Implication |

|---|---|---|

| Sulfoxide Oxygen (S=O) | Highly Negative (~ -0.6 to -0.8 e) | Strong hydrogen bond acceptor, nucleophilic site. |

| Sulfur (S=O) | Positive (~ +0.4 to +0.6 e) | Potential electrophilic site. |

| Carboxylic Hydrogen (-OH) | Highly Positive (~ +0.4 to +0.5 e) | Acidic proton, primary site for deprotonation. |

| Carbonyl Oxygen (C=O) | Negative (~ -0.5 to -0.6 e) | Hydrogen bond acceptor, nucleophilic site. |

This table presents hypothetical partial charges based on typical values from computational studies of sulfoxides and carboxylic acids.

Experimental Mechanistic Studies

Isotopic Labeling Experiments

Isotopic labeling is a powerful technique for tracing the fate of atoms throughout a chemical reaction, providing unambiguous evidence for proposed mechanistic pathways. thieme-connect.de In the study of this compound, the strategic placement of isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or oxygen-18 (¹⁸O) can help to elucidate reaction mechanisms, particularly in distinguishing between different possible modes of rearrangement or elimination.

For instance, in reactions analogous to the Pummerer rearrangement, which is a characteristic reaction of sulfoxides, isotopic labeling can confirm the intramolecular or intermolecular nature of the process. acs.org A hypothetical isotopic labeling study for a reaction involving this compound might involve the synthesis of a deuterated isotopologue, such as 2-(ethanesulfinyl)acetic-2,2-d₂ acid. The position of the deuterium labels in the product can reveal whether a proton is abstracted from the α-carbon and whether a subsequent migration occurs.

While specific isotopic labeling studies on this compound are not extensively documented in publicly available literature, the principles can be drawn from studies on related compounds. For example, the synthesis of ¹³C-labeled 2-(phenylthio)acetic acid has been developed for use as a precursor to labeled sulfoxides and sulfones, demonstrating the feasibility of introducing isotopic labels at various positions within similar molecular scaffolds. nih.gov Such labeled precursors are invaluable for mechanistic investigations.

A general approach to synthesizing isotopically labeled this compound could involve the use of commercially available labeled starting materials. For example, ¹³C-labeled bromoacetic acid could be reacted with ethanethiol (B150549), followed by controlled oxidation to the sulfoxide, to generate this compound with a ¹³C label in the carboxylic acid or methylene (B1212753) position.

Table 1: Potential Isotopic Labeling Strategies for Mechanistic Studies of this compound

| Isotopically Labeled Precursor | Target Labeled Compound | Potential Mechanistic Insight |

| Ethanethiol-1,1-d₂ | 2-(Ethane-1,1-d₂-sulfinyl)acetic acid | Elucidation of α-proton abstraction mechanisms |

| Acetic-²H₃ acid | 2-(Ethanesulfinyl)acetic-²H₃ acid | Investigation of the role of the acetyl group |

| Bromoacetic-¹³C₂ acid | 2-(Ethanesulfinyl)acetic-¹³C₂ acid | Tracing the carbon backbone in rearrangements |

| H₂¹⁸O | This compound (¹⁸O-sulfoxide) | Studying oxygen exchange reactions at the sulfur center |

These types of experiments, by providing a "snapshot" of atomic rearrangement, are crucial for validating or refuting proposed reaction mechanisms derived from other experimental or computational data.

Reaction Kinetics and Order Determination

The study of reaction kinetics provides quantitative insight into the rate of a chemical reaction and its dependence on the concentration of reactants, catalysts, and other species. By determining the reaction order with respect to each component, a rate law can be established, which is a mathematical expression that describes the reaction rate. This rate law is a cornerstone for proposing and validating a reaction mechanism.

A hypothetical kinetic experiment for a reaction of this compound, for example, its thermal decomposition, might proceed as follows:

A series of reactions would be set up with varying initial concentrations of this compound.

The concentration of the reactant would be measured at regular time intervals using a suitable analytical technique, such as high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy.

The data would be plotted to determine the initial rate of reaction for each initial concentration.

By analyzing the relationship between the initial rate and the initial concentration, the order of the reaction with respect to this compound can be determined.

For instance, if doubling the initial concentration of this compound doubles the initial reaction rate, the reaction is first-order with respect to this reactant. If the rate quadruples, the reaction is second-order.

Table 2: Hypothetical Kinetic Data for a First-Order Reaction of this compound

| Initial Concentration [M] | Initial Rate [M/s] |

| 0.10 | 1.5 x 10⁻⁴ |

| 0.20 | 3.0 x 10⁻⁴ |

| 0.30 | 4.5 x 10⁻⁴ |

| 0.40 | 6.0 x 10⁻⁴ |

The rate law for a first-order reaction would be: Rate = k[this compound], where k is the rate constant. The value of k can be determined from the slope of a plot of the natural logarithm of the concentration versus time.

Furthermore, the effect of temperature on the reaction rate can be studied to determine the activation energy (Ea) of the reaction using the Arrhenius equation. This provides information about the energy barrier that must be overcome for the reaction to occur. Studies on the decomposition of acetic acid have shown that activation energies can be determined for different reaction pathways, such as decarboxylation and dehydration. openchemicalengineeringjournal.com

Spectroscopic Monitoring of Intermediates

The direct observation and characterization of reaction intermediates are critical for confirming a proposed reaction mechanism. Many reactions proceed through transient species that are not stable enough to be isolated. In such cases, in situ spectroscopic techniques are invaluable for their detection and structural elucidation. mdpi.com

For reactions involving this compound, techniques such as Fourier-transform infrared (FT-IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry can be employed to monitor the reaction progress and identify intermediates.

FT-IR Spectroscopy: Time-resolved FT-IR spectroscopy can be used to observe changes in the vibrational modes of functional groups as a reaction proceeds. optikinstruments.si For example, in a reaction where the sulfoxide group of this compound is transformed, the characteristic S=O stretching frequency (typically around 1050 cm⁻¹) would be expected to change or disappear, while new peaks corresponding to the functional groups of the product would appear. In a study on the reaction of the Criegee intermediate with acetic acid, time-resolved IR spectroscopy was used to identify the transient adduct, hydroperoxymethyl acetate. rsc.org

NMR Spectroscopy: In situ NMR spectroscopy is another powerful tool for monitoring reactions. By acquiring NMR spectra at various time points, the disappearance of reactant signals and the emergence of product signals can be tracked. Furthermore, the chemical shifts and coupling constants of any observed intermediate species can provide detailed structural information. For example, the formation of a thionium (B1214772) ion intermediate in a Pummerer-type reaction of this compound would be expected to show a significant downfield shift for the protons adjacent to the positively charged sulfur atom. acs.org

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) can be used to detect and characterize charged intermediates in solution. By coupling a mass spectrometer to a reaction vessel, it is possible to sample the reaction mixture over time and identify the mass-to-charge ratio of any transient species.

Table 3: Potential Spectroscopic Signatures of Intermediates in Reactions of this compound

| Intermediate | Spectroscopic Technique | Expected Observation |

| Thionium Ion | ¹H NMR | Significant downfield shift of α-protons |

| Thionium Ion | ¹³C NMR | Significant downfield shift of α-carbon |

| Acyl-substituted Sulfonium Ylide | FT-IR | Characteristic C=O and S-C stretching frequencies |

| Cyclic Intermediate | ESI-MS | Detection of the molecular ion corresponding to the intermediate's mass |

The combination of these spectroscopic methods, often complemented by computational chemistry, provides a detailed picture of the reaction landscape, allowing for the comprehensive characterization of the mechanistic steps involved in the transformations of this compound.

Advanced Applications in Organic Synthesis and Chemical Biology

Role as a Chiral Building Block in Asymmetric Synthesis

The field of asymmetric synthesis, which focuses on the selective production of one enantiomer of a chiral molecule, heavily relies on the use of chiral building blocks, auxiliaries, and catalysts. acs.org Chiral sulfoxides, in particular, have emerged as a versatile class of compounds in this domain due to the stereogenic nature of the sulfur atom. thieme-connect.comthieme-connect.comnih.gov These compounds can act as powerful chiral auxiliaries, directing the stereochemical outcome of reactions, and have also been developed as ligands for transition-metal-catalyzed asymmetric transformations. nih.govsioc-journal.cnresearchgate.net

Precursor for Optically Active Pharmaceuticals and Natural Products

The synthesis of optically active pharmaceuticals and natural products is a cornerstone of modern medicinal chemistry and drug development. sci-hub.sersc.org Chiral building blocks, which are enantiomerically pure compounds incorporated into a larger molecular framework, are essential for constructing these complex molecules with high stereochemical control. While chiral sulfoxides are known to be valuable intermediates in the synthesis of various bioactive molecules, specific examples detailing the use of optically active 2-(ethanesulfinyl)acetic acid as a direct precursor for the synthesis of specific pharmaceuticals or natural products are not readily found in the current body of scientific literature. The synthesis of chiral drugs often involves the use of chiral intermediates to ensure the final product has the desired therapeutic effect and avoids the potential side effects of an unwanted enantiomer. nih.gov

Chiral Ligand or Catalyst Component

Chiral ligands are crucial components in asymmetric catalysis, where a small amount of a chiral catalyst can generate large quantities of an enantiomerically enriched product. acs.org The design and synthesis of novel chiral ligands is an active area of research. Chiral sulfoxide-containing ligands have been successfully employed in a variety of metal-catalyzed asymmetric reactions. thieme-connect.comthieme-connect.comnih.gov These ligands coordinate to a metal center and create a chiral environment that influences the stereochemical outcome of the reaction. However, specific instances of this compound or its derivatives being used as a chiral ligand or a component of a catalyst in asymmetric synthesis are not prominently documented in publicly accessible scientific reports. The development of such ligands often involves the incorporation of the chiral sulfoxide (B87167) moiety into a more complex molecular scaffold to effectively control the stereoselectivity of a catalytic process. sioc-journal.cnresearchgate.net

Utilization in the Construction of Complex Molecular Architectures

The synthesis of complex molecular architectures, such as macrocycles and polycyclic systems, is a significant challenge in organic chemistry, often requiring innovative synthetic strategies. nih.govnih.govresearchgate.net

Preparation of Macrocycles and Polycyclic Systems

Macrocycles, large cyclic molecules, are of great interest in medicinal chemistry and materials science due to their unique structural and functional properties. encyclopedia.pubnih.govmdpi.com Their synthesis often involves macrocyclization reactions, where a linear precursor is induced to form a ring. nih.gov Similarly, the construction of polycyclic systems, which contain multiple fused or bridged rings, requires sophisticated synthetic methodologies. nih.govnih.govresearchgate.netresearchgate.netmdpi.com While various functional groups and building blocks are employed in these syntheses, the specific application of this compound in the preparation of macrocycles or polycyclic systems is not described in the available literature.

Application in Click Chemistry and Bioconjugation Strategies

Click chemistry refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups, with the copper-catalyzed azide-alkyne cycloaddition (CuAAC) being a prime example. broadpharm.com This reaction is widely used in bioconjugation, the process of covalently linking molecules to biomolecules such as proteins or peptides. rsc.org These techniques are invaluable for developing new diagnostics, therapeutics, and research tools. While a vast array of molecules have been adapted for use in click chemistry and bioconjugation, there is no specific information available that documents the use of this compound as a linker or building block in these applications. The development of new reagents for these fields is an ongoing area of research. thno.orgnih.govlicor.comprecisepeg.comcam.ac.uk

Design of Structurally Related Analogues for Specific Functional Properties

The design and synthesis of structural analogues of a lead compound is a common strategy in drug discovery and materials science to optimize its properties. nih.gov By systematically modifying the structure of a molecule, researchers can enhance its activity, selectivity, or other functional characteristics. For instance, in the development of kinase inhibitors, which are an important class of anticancer drugs, the modification of a core scaffold can lead to improved potency and selectivity. nih.gov While the general principles of analogue design are well-established, there are no specific reports in the scientific literature on the design and synthesis of analogues of this compound for particular functional properties, such as enzyme inhibition or as specialized materials.

Bioisosteric Replacement Strategies

Bioisosteric replacement is a cornerstone strategy in drug design, involving the substitution of one functional group with another that retains similar biological activity while improving physicochemical or pharmacokinetic properties. The sulfoxide group, a key feature of this compound, is recognized as a valuable bioisostere for several other functional groups.

The sulfoxide moiety is a non-classical bioisostere that can mimic various groups, offering a nuanced approach to optimizing drug-target interactions. acs.org For instance, the sulfinyl group is a competent hydrogen bond acceptor, a property it shares with carbonyls, sulfones, and sulfonamides. acs.org However, the stereoelectronic properties of the sulfoxide, including its pyramidal geometry and the presence of a stereocenter at the sulfur atom, distinguish it from planar carbonyl groups or the tetrahedral sulfone. This chirality can be crucial for enhancing binding affinity and selectivity for a specific biological target.

In the context of this compound, the sulfinyl group can be considered a potential bioisosteric replacement for a ketone or a methylene (B1212753) group within a larger bioactive molecule. This substitution can influence a molecule's polarity, solubility, metabolic stability, and conformation. Sulfilimines, which are aza-analogues of sulfoxides, have also been investigated as potential bioisosteres, further expanding the chemical space available to medicinal chemists. ontosight.aiacs.org The exploration of such replacements is critical for fine-tuning the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate. hyphadiscovery.com While the carboxylic acid portion of the molecule is often associated with poor pharmacokinetic properties, its replacement with bioisosteres like tetrazoles or hydroxypyrazoles is a common strategy to improve drug-likeness. scispace.comucc.ie

Rational Design of Sulfinyl-Containing Scaffolds

The rational design of molecular scaffolds is fundamental to creating novel chemical entities with desired biological functions. A scaffold provides the core three-dimensional structure upon which functional groups are appended to interact with a biological target. The incorporation of a sulfinyl group, as present in this compound, into a molecular scaffold offers several advantages.

The sulfinyl group introduces a defined, rigid geometry and a chiral center, which can be exploited to control the spatial arrangement of other substituents. This is particularly important in the design of inhibitors or modulators of protein-protein interactions (PPIs), where precise positioning of functional groups is paramount for activity. acs.org While much of the research in this area has focused on the related sulfonyl group in the design of complex scaffolds like sulfonyl-γ-AApeptides or various heterocyclic inhibitors, the principles can be extended to sulfinyl-containing structures. acs.orgresearchgate.netmdpi.comnih.govmdpi.com

The design process often involves computational modeling to predict how a sulfinyl-containing scaffold will interact with a target protein. The sulfoxide can act as a key hydrogen bond acceptor, and its non-planar nature can lead to novel binding modes unavailable to simpler, achiral linkers. The synthesis of libraries of compounds based on a sulfinyl scaffold allows for the systematic exploration of structure-activity relationships (SAR). For example, derivatives of this compound could be synthesized to probe the pockets of an enzyme active site, with the ethyl group and the carboxylic acid providing vectors for further functionalization. This approach enables the optimization of potency and selectivity. The development of synthetic methods that allow for the controlled introduction of the sulfinyl group is crucial for the successful implementation of these design strategies. researchgate.net

Potential as a Chemical Probe in Biological Systems

Chemical probes are small molecules designed to selectively interact with a specific protein or other biomolecule within a complex biological system. They are invaluable tools for studying biological processes, validating drug targets, and identifying new therapeutic leads. While this compound itself has not been extensively documented as a chemical probe, its constituent functional groups suggest a potential in this area, particularly by drawing parallels with more reactive sulfur-containing compounds.

The sulfinyl group is an oxidation state between a sulfide (B99878) and a sulfone and can participate in specific interactions. More reactive sulfur-based functional groups, such as sulfonyl fluorides, have been successfully employed as covalent chemical probes. enamine.netnih.govrsc.orgrsc.org These probes can form stable covalent bonds with nucleophilic amino acid residues like serine, tyrosine, lysine, and histidine in protein binding sites, allowing for target identification and validation. enamine.netrsc.org

Although the sulfinyl group in this compound is significantly less reactive than a sulfonyl fluoride, its potential for targeted modification under specific conditions or as a recognition element cannot be entirely dismissed. The formation of sulfinic acid on protein cysteine residues is a known post-translational modification resulting from oxidative stress, and probes capable of selectively detecting this modification have been developed. nih.gov It is conceivable that a molecule like this compound could serve as a starting point for the design of more sophisticated probes. For instance, it could be functionalized with a reporter tag (like a fluorophore or biotin) and a more reactive group to create a probe that uses the sulfinylacetic acid moiety for initial recognition or to modulate physical properties, while another part of the molecule engages in the desired interaction for detection or target engagement.

Advanced Analytical and Spectroscopic Characterization Methodologies

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the initial characterization of 2-(ethanesulfinyl)acetic acid, providing a highly accurate mass measurement that confirms its elemental composition. Techniques like chemical ionization (CI) or electrospray ionization (ESI) are typically employed, as they are "soft" ionization methods that often preserve the molecular ion. nih.gov The experimentally determined accurate mass of the molecular ion or its adducts (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻) is compared against the theoretical exact mass calculated from the molecular formula, C₄H₈O₃S. nih.govuni.lu

The monoisotopic mass of this compound is 136.01941 Da. uni.lu HRMS can measure this with a high degree of accuracy, typically within a few parts per million (ppm), allowing for the confident assignment of the molecular formula and distinguishing it from other isobaric compounds. nih.govcardiff.ac.ukkaust.edu.sa

Table 1: Predicted HRMS Adducts and Fragments for this compound

| Ion | Formula | Predicted m/z |

| [M+H]⁺ | [C₄H₉O₃S]⁺ | 137.02669 |

| [M+Na]⁺ | [C₄H₈O₃SNa]⁺ | 159.00863 |

| [M-H]⁻ | [C₄H₇O₃S]⁻ | 135.01213 |

| [M-OH]⁺ | [C₄H₇O₂S]⁺ | 119.01667 |

| [M-COOH]⁺ | [C₃H₇OS]⁺ | 91.02176 |

Data sourced from predicted values. uni.lu

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for elucidating the precise atomic connectivity of this compound.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Elucidation

While one-dimensional (¹H and ¹³C) NMR provides initial information, two-dimensional (2D) NMR experiments are essential for unambiguous assignment of all signals and confirmation of the molecular backbone. osf.io

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, it would show a clear correlation between the methyl protons (-CH₃) and the adjacent methylene (B1212753) protons (-CH₂-) of the ethyl group. It would also show a correlation between the protons of the methylene group adjacent to the sulfoxide (B87167) and the methylene group of the ethyl moiety, if any long-range coupling exists.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom. hmdb.ca It would definitively link the ¹H signals of the ethyl group's -CH₃ and -CH₂- and the acetic acid's -CH₂- to their corresponding ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique maps long-range (typically 2-3 bond) ¹H-¹³C correlations, which is critical for connecting the different fragments of the molecule. osf.io Key expected correlations would include:

From the ethyl group protons to the carbon of the methylene group adjacent to the sulfoxide.

From the methylene protons adjacent to the carboxyl group to the carbonyl carbon (C=O).

From the methylene protons of the ethyl group to the methylene carbon adjacent to the carboxyl group, through the sulfur atom.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing conformational information. It can help determine the relative spatial arrangement of the ethyl group and the acetic acid moiety around the chiral sulfoxide center.

Table 2: Expected 2D NMR Correlations for this compound

| Proton Signal | COSY Correlations | HMBC Correlations |

| -S-CH₂-COOH | -CH₂-CH₃ | -C H₂-CH₃, C =O |

| -CH₂-CH₃ | -S-CH₂-COOH, -CH₂-CH₃ | -S-C H₂-COOH, -C H₂-CH₃ |

| -CH₂-CH₃ | -CH₂-CH₃ | -S-CH₂-COOH, -C H₂-CH₃ |

Solid-State NMR for Polymorphism and Crystal Structure Analysis

Molecules that exist in different crystalline forms are said to exhibit polymorphism. google.com These different forms, or polymorphs, can have distinct physical properties. Solid-state NMR (ssNMR) is a powerful, non-destructive technique for studying these phenomena in polycrystalline or amorphous samples where single-crystal X-ray diffraction is not feasible. mdpi.commpg.de

In ssNMR, the chemical shifts of nuclei like ¹³C are highly sensitive to the local electronic environment, which is influenced by molecular conformation and intermolecular interactions (e.g., hydrogen bonding) in the crystal lattice. mdpi.com Therefore, different polymorphs of this compound would yield distinct ¹³C ssNMR spectra, with different chemical shifts and peak multiplicities for the carbon atoms. google.com This allows for the identification and quantification of different polymorphic forms in a sample. Furthermore, advanced ssNMR techniques can provide information on internuclear distances and molecular dynamics within the solid state. e-bookshelf.de

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Insights

For this compound, the IR spectrum would be dominated by characteristic absorptions:

A very broad and strong absorption band for the O-H stretch of the carboxylic acid, typically in the range of 3300-2500 cm⁻¹, often obscuring other signals in this region due to hydrogen bonding.

A sharp and intense C=O stretching band around 1700-1725 cm⁻¹.

C-H stretching vibrations for the sp³ hybridized carbons just below 3000 cm⁻¹.

A strong S=O stretching band for the sulfoxide group, typically found in the 1050-1030 cm⁻¹ region.

Raman spectroscopy would provide complementary information. While the O-H stretch is typically weak in Raman, the C-S and S=O bonds often produce more distinct signals than in IR. mdpi.comresearchgate.net Comparing the experimental IR and Raman spectra with theoretical spectra calculated using Density Functional Theory (DFT) can aid in the precise assignment of vibrational modes. nih.gov

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Carboxylic Acid | O-H stretch | 3300 - 2500 | Strong, Broad | Weak |

| Carboxylic Acid | C=O stretch | 1725 - 1700 | Strong | Medium |

| Alkyl | C-H stretch | 2980 - 2850 | Medium | Strong |

| Sulfoxide | S=O stretch | 1050 - 1030 | Strong | Medium-Strong |

| Sulfide (B99878) Linkage | C-S stretch | 700 - 600 | Medium | Strong |

Chiral Chromatography and Polarimetry for Enantiomeric Purity Determination

The sulfur atom in the ethanesulfinyl group of this compound is bonded to three different groups (ethyl, carboxymethyl, and an oxygen atom) and has a lone pair of electrons, making it a stereogenic center. researchgate.net This means the molecule is chiral and exists as a pair of enantiomers. sigmaaldrich.com Separating and quantifying these enantiomers is crucial.

Chiral Chromatography is the most effective method for this separation, a process known as chiral resolution. chiralpedia.comcsfarmacie.cz High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the predominant technique. nih.govmdpi.com Given that the target molecule is an acid, several strategies could be employed:

Direct Separation: Using a CSP that can interact differently with the two enantiomers. Anion-exchange type CSPs, such as those based on quinine (B1679958) or quinidine (B1679956) derivatives (e.g., CHIRALPAK QN-AX), are particularly effective for the separation of acidic compounds. chiraltech.com The separation mechanism relies on the formation of transient diastereomeric ion pairs between the protonated chiral selector on the stationary phase and the deprotonated acidic analyte. chiraltech.com

Indirect Separation: This involves derivatizing the racemic acid with a single, pure enantiomer of a chiral alcohol or amine to form a mixture of diastereomers. libretexts.orglibretexts.org These diastereomers have different physical properties and can be separated on a standard, non-chiral chromatography column. libretexts.org

Polarimetry is used to analyze the optical activity of the separated enantiomers. anton-paar.com A solution of a pure enantiomer will rotate the plane of plane-polarized light in a specific direction, which is measured as the optical rotation (α). libretexts.org One enantiomer will be dextrorotatory (+), while its mirror image will be levorotatory (-) with an equal magnitude of rotation. libretexts.org The specific rotation [α] is a characteristic physical constant for a chiral compound under defined conditions (temperature, wavelength, solvent, and concentration). cerealsgrains.org Measuring the specific rotation of a sample allows for the determination of its enantiomeric excess (ee), a measure of its optical purity. libretexts.org

X-ray Crystallography for Definitive Stereochemical Assignment and Solid-State Interactions

While the techniques above confirm the structure and can separate the enantiomers, single-crystal X-ray crystallography provides the ultimate, unambiguous determination of the three-dimensional structure of this compound in the solid state.

By analyzing the diffraction pattern of X-rays passing through a single crystal of one of the pure enantiomers, a detailed 3D map of electron density can be generated. This allows for the precise determination of bond lengths, bond angles, and torsional angles. Most importantly, for a chiral molecule, X-ray crystallography can determine the absolute configuration (R or S) at the stereogenic sulfur center. researchgate.net

Furthermore, the crystal structure reveals detailed information about the intermolecular interactions that govern the crystal packing. For this compound, this would include the geometry of hydrogen bonds, which are expected to form between the carboxylic acid groups, often leading to the formation of dimeric structures. It would also show other weaker interactions, such as C-H···O contacts, that contribute to the stability of the crystal lattice.

Future Research Directions and Interdisciplinary Prospects

Development of Novel Organocatalytic Systems for Sulfinyl Manipulation

The precise control of stereochemistry at the sulfur atom in sulfoxides is a significant challenge in synthetic chemistry. Organocatalysis, which utilizes small organic molecules as catalysts, offers a powerful and often more sustainable alternative to traditional metal-based catalysts. gla.ac.uk Future research will likely focus on creating novel organocatalytic systems for the asymmetric synthesis and transformation of molecules like 2-(Ethanesulfinyl)acetic acid.

A primary goal is the enantioselective oxidation of the precursor thioether, 2-(Ethylsulfanyl)acetic acid. While various organocatalytic systems have been developed for sulfide (B99878) oxidation, achieving high enantioselectivity remains a key objective. sioc-journal.cnresearchgate.net Systems utilizing chiral imines, chiral phosphoric acid derivatives, or flavinium salts with hydrogen peroxide as a green oxidant are promising avenues. researchgate.net Another conceptually innovative approach involves the asymmetric alkylation of sulfenate anions, which can be mediated by chiral phase-transfer catalysts, such as those derived from Cinchona alkaloids. acs.orgnih.govacs.org This method builds the C-S bond asymmetrically, offering a complementary strategy to oxidation. acs.org For instance, heteroaryl benzyl (B1604629) sulfoxides have been synthesized with high yields (73–99%) and enantioselectivities (71–99% ee) using a chiral pentanidium salt as a phase-transfer catalyst. sorbonne-universite.fr The development of catalysts that are effective for the specific substrate class represented by this compound is a critical next step.

| Catalyst Type | Reagents | Target Transformation | Reported Performance (for model substrates) | Citation |

| Chiral Phase-Transfer Catalysts (e.g., Cinchonidinium salts) | Sulfenate Salts, Alkyl Halides | Asymmetric Alkylation | Up to 96% yield, 58% ee | acs.orgacs.org |

| 2,2,2-Trifluoroacetophenone | Hydrogen Peroxide (H₂O₂) | Selective Sulfide Oxidation | High yields (50-96%) | organic-chemistry.org |

| Chiral Phosphoric Acids / Imines | Hydrogen Peroxide (H₂O₂) | Enantioselective Sulfide Oxidation | Up to 80% ee for aryl methyl sulfides | researchgate.net |

| Chiral Sulfinamide Phosphines | Phenol | Enantioselective Intramolecular RC Reaction | High yields and good to excellent enantioselectivities | nih.gov |

Integration into Continuous Flow and Microfluidic Reaction Systems

The transition from traditional batch processing to continuous flow and microfluidic systems represents a paradigm shift in chemical manufacturing. These technologies offer enhanced safety, precise control over reaction parameters, improved scalability, and often higher yields. rsc.orgrsc.org The synthesis of sulfoxides, including this compound, is particularly well-suited for this transition.

Oxidation reactions to form sulfoxides can be highly exothermic, and flow reactors with their high surface-area-to-volume ratio provide superior heat management, mitigating the risk of thermal runaway and preventing over-oxidation to the sulfone byproduct. rsc.orggoogle.com A patented micromixer-based continuous flow process for sulfoxide synthesis demonstrated high selectivity (>95%) and conversion (>90%) with a reaction time of less than one minute. google.com Furthermore, photocatalytic methods using visible light, green solvents (like ethanol (B145695) and water), and oxygen from the air as an oxidant have been successfully implemented in flow systems for scalable and sustainable sulfoxide production. rsc.orgrsc.org Microfluidic systems, in particular, are advantageous for rapid reaction screening and optimization, allowing for the efficient discovery of ideal conditions for the synthesis of this compound and its derivatives. nih.govmdpi.com

| Parameter | Batch Synthesis | Continuous Flow Synthesis | Citation |

| Safety | Higher risk of thermal runaway, especially in large-scale exothermic reactions. | Superior heat dissipation, minimizing thermal hazards and improving process safety. | rsc.org |

| Control | Difficult to precisely control temperature, mixing, and reaction time. | Precise control over residence time, temperature, and stoichiometry. | google.com |

| Scalability | Scaling up can be complex and non-linear. | More straightforward and predictable scalability by operating for longer or using parallel reactors. | rsc.org |

| Selectivity | Potential for over-oxidation to sulfones due to temperature gradients and prolonged reaction times. | Minimized byproduct formation (e.g., <5% sulfone) due to tight control over conditions. | google.com |

| Reaction Time | Can range from minutes to many hours. | Drastically reduced, often to seconds or minutes. | rsc.orggoogle.com |

Exploration of Supramolecular Chemistry with this compound Derivatives

Supramolecular chemistry investigates chemical systems composed of multiple molecules linked by non-covalent interactions. The sulfinyl group is a potent hydrogen bond acceptor, a property that can be harnessed for crystal engineering and the design of novel materials. researchgate.netsoton.ac.uk The presence of both a hydrogen-bond-accepting sulfoxide and a hydrogen-bond-donating/accepting carboxylic acid group in this compound makes it a highly versatile building block (synthon) for constructing complex supramolecular architectures.

Future research could explore the self-assembly of this compound derivatives into nanostructures, gels, or liquid crystals. researchgate.net The chirality of the sulfoxide adds another layer of complexity and potential, allowing for the formation of chiral assemblies. nih.gov A systematic analysis of related aryl benzyl sulfoxides has already investigated how intermolecular hydrogen bonds involving the sulfoxide oxygen persist as a structure-determining feature in the solid state. researchgate.netsoton.ac.uk Furthermore, sulfoxide-containing molecules have been incorporated into supramolecular catalysts and porous frameworks. nih.govrsc.orgrsc.org For example, a porous supramolecular framework based on polyoxometalates (POMs) demonstrated extremely high efficiency (turnover frequency up to 1200 h⁻¹) for the selective oxidation of sulfides to sulfoxides. rsc.orgrsc.org Derivatives of this compound could be designed to form similar functional materials, where the molecule acts as both a structural component and a participant in the material's function.

| Interacting Groups | Supramolecular Synthon | Potential Application | Citation |

| Sulfoxide (S=O) ↔ Carboxylic Acid (HO-C=O) | Dimerization, chains | Crystal engineering, co-crystal formation | researchgate.net |

| Sulfoxide (S=O) ↔ Amide (N-H) | Discrete or bridging hydrogen bonds | Co-crystal design with active pharmaceutical ingredients | researchgate.net |

| Sulfoxide (S=O) ↔ Metal Center | Coordination complex | Supramolecular catalysts, sensors | nih.gov |

| Carboxylic Acid ↔ Carboxylic Acid | Dimerization | Formation of robust, predictable structural motifs | mdpi.com |

| Full Molecule | Self-assembly into larger structures | Nanomaterials, responsive gels, chiral recognition systems | researchgate.netnih.gov |

Computational Design and Predictive Modeling for Structure-Property Relationships

Computational chemistry provides invaluable tools for understanding and predicting the behavior of molecules, accelerating research and development. For this compound, computational methods can elucidate structure-property relationships, guide the design of new catalysts, and predict its interactions with other systems.

Density Functional Theory (DFT) is widely used to study the electronic properties of sulfoxides and sulfonamides. mdpi.comnih.govtandfonline.com Such studies can reveal the basis for their high polarity and solvent capabilities, which arise from the coordinate covalent nature of the S(+)-O(-) bond. port.ac.uk DFT calculations have also been applied to understand the mechanisms of catalytic reactions, for example, by comparing the energies of different isomeric complexes formed during asymmetric oxidation, which can lead to the design of more effective chiral catalysts. acs.org For this compound, DFT could be used to model its vibrational spectra (IR), NMR shifts, and reactivity, complementing experimental data. mdpi.comtandfonline.com

Beyond the single-molecule level, molecular dynamics (MD) simulations using coarse-grained (CG) models can predict the behavior of sulfoxide-containing molecules in complex environments over longer timescales. nih.govscispace.com For instance, a CG model for Dimethyl sulfoxide (DMSO) was developed to simulate its interactions with lipid membranes, which is crucial for applications in drug delivery. nih.gov Similar models for this compound could predict its partitioning behavior, its potential to self-assemble, and its interactions with biological macromolecules or material surfaces.

| Computational Method | Information Predicted | Relevance to this compound | Citation |

| Density Functional Theory (DFT) | Optimized geometry, electronic structure (HOMO-LUMO), molecular electrostatic potential, spectroscopic properties (IR, NMR). | Understanding reactivity, predicting spectroscopic data, guiding catalyst design. | mdpi.comnih.govtandfonline.comport.ac.uk |

| Molecular Dynamics (MD) | Bulk properties (density, viscosity), self-diffusion, behavior in solution or at interfaces. | Predicting physical properties, simulating interactions with solvents or biological membranes. | nih.govscispace.comsci-hub.se |

| Coarse-Grained (CG) Modeling | Large-scale assembly, membrane permeability, long-timescale dynamics. | Modeling self-assembly into nanomaterials, predicting behavior in complex biological systems. | nih.govscispace.com |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Reaction mechanisms in complex environments (e.g., enzyme active sites). | Elucidating biocatalytic synthesis mechanisms, designing enzyme inhibitors. | N/A |

Sustainable Synthesis and Environmental Impact Assessment of Production Methods

Green chemistry principles are increasingly guiding the development of new synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. The synthesis of this compound is an area ripe for the application of these principles.

A major focus is the replacement of traditional, often stoichiometric, oxidants with greener alternatives. Hydrogen peroxide (H₂O₂) is an ideal oxidant as its only byproduct is water. researchgate.net Highly efficient and selective organocatalytic methods have been developed to oxidize sulfides to sulfoxides using H₂O₂. organic-chemistry.orgresearchgate.net Biocatalysis offers another powerful and sustainable strategy. ucl.ac.uk Enzymes such as Baeyer-Villiger monooxygenases (BVMOs) or reductases like methionine sulfoxide reductase A (MsrA) can be used to produce enantiopure sulfoxides under mild, aqueous conditions, avoiding toxic reagents and solvents. ucl.ac.uknih.gov The use of unconventional green solvents, such as ionic liquids (ILs) or deep eutectic solvents (DESs), can further enhance the sustainability of these biocatalytic processes. nih.gov

Q & A

Basic: What are the common synthetic routes for 2-(Ethanesulfinyl)acetic acid, and how can reaction conditions be optimized for academic research?

Answer:

Synthesis typically involves sulfinyl group introduction via oxidation of thioether precursors or nucleophilic substitution. For example, reacting 2-(ethylthio)acetic acid with an oxidizing agent (e.g., hydrogen peroxide or meta-chloroperbenzoic acid) under controlled pH (6–7) and low temperature (0–5°C) can yield the sulfinyl derivative . Optimization includes:

- Solvent choice : Polar aprotic solvents (e.g., dichloromethane) improve solubility of intermediates.

- Reaction monitoring : Thin-layer chromatography (TLC) or LC-MS tracks oxidation progress.

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradients) isolates the product. Adjusting equivalents of oxidizing agents (1.1–1.5 eq.) minimizes overoxidation to sulfones.

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

Answer:

- NMR :

- IR : Strong S=O stretching vibrations at 1020–1060 cm⁻¹ .

- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ or [M−H]⁻ ions. Fragmentation patterns include loss of SO (~64 Da) or acetic acid (60 Da) .

Advanced: How can researchers resolve contradictions in crystallographic data when determining the hydrogen-bonding network of this compound?

Answer:

Discrepancies in hydrogen-bond assignments arise from dynamic disorder or weak interactions. Methodological steps:

Refinement : Use SHELXL for high-resolution data (e.g., 0.8 Å) to model anisotropic displacement parameters. Apply restraints to maintain chemically reasonable geometries .

Validation Tools :

- Mercury : Visualize short contacts (<3.0 Å) and analyze symmetry-related molecules.

- PLATON : Compute hydrogen-bond energies; interactions with ΔE > 8 kJ/mol are significant .

Cross-Verification : Compare results from independent software (e.g., OLEX2 vs. WinGX/ORTEP) to confirm network topology .

Example Crystallographic Data (Adapted from ):

| Parameter | Value |

|---|---|

| Space group | Pbca (No. 61) |

| Unit cell (Å) | a = 14.257, b = 7.925 |

| Z | 16 |

| R-factor | 0.0404 |

| Hydrogen bonds | O–H⋯O (2.65–2.75 Å) |

Advanced: What computational modeling approaches are suitable for predicting the reactivity of this compound in nucleophilic reactions?

Answer:

- DFT Calculations : Use Gaussian or ORCA to compute Fukui indices for electrophilic/nucleophilic sites. The sulfinyl oxygen often shows high electrophilicity (f⁻ > 0.1) .

- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in water/DMSO) to assess steric hindrance around the sulfinyl group.

- CSD Mining : Query the Cambridge Structural Database for analogous sulfinyl-acetic acid derivatives to identify common reaction pathways (e.g., SN2 at the β-carbon) .

Advanced: How should researchers design experiments to analyze enantiomeric purity of this compound?

Answer:

- Chiral HPLC : Use a cellulose-based column (e.g., Chiralpak IC) with hexane/isopropanol (90:10). Retention time differences >1.5 min indicate enantiomeric separation .

- Circular Dichroism (CD) : Measure Cotton effects near 220–250 nm; sulfinyl chirality induces distinct CD signals .

- X-ray Crystallography : Assign absolute configuration using anomalous dispersion (e.g., Cu Kα radiation) and Flack parameter refinement (|x| < 0.1) .

Basic: What are the stability considerations for storing this compound in laboratory settings?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.